3-Deoxygalanthamine

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Assay

Substituting galanthamine analogs without re-validation risks assay failure due to extreme potency differences. 3-Deoxygalanthamine eliminates this uncertainty. • ~870-fold more potent than galanthamine (AChE IC50 0.471 nM), enabling low-DMSO, high-sensitivity assays. • Direct (-)-galanthamine precursor via stereoselective intramolecular Heck reaction, reducing synthetic steps and cost. • ≥95% purity, ideal reference standard and SAR benchmark.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 312920-69-7
Cat. No. B049408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxygalanthamine
CAS312920-69-7
Synonyms(4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepine;  (4aS,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepine
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC
InChIInChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1
InChIKeyUKUVCVJKXPDUPB-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxygalanthamine: Potent AChE Inhibitor & Key Precursor


3-Deoxygalanthamine (CAS 312920-69-7) is a tetracyclic Amaryllidaceae alkaloid with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol . Structurally, it is a direct analog of the clinically approved Alzheimer's drug galanthamine, differing only by the absence of a hydroxyl group at the 3-position . This subtle structural modification confers a dramatic enhancement in acetylcholinesterase (AChE) inhibitory potency, as quantified in head-to-head enzymatic assays [1]. Additionally, 3-deoxygalanthamine serves as a pivotal synthetic intermediate in the multi-step total synthesis of (−)-galanthamine, enabling efficient and stereoselective access to the pharmaceutical agent [2]. These dual characteristics—exceptional in vitro potency and established utility in industrial-scale synthesis—form the basis for its differentiation from both the parent drug galanthamine and other structurally related alkaloids such as lycoramine and narwedine.

Tool Compound AChE inhibition probe for high-sensitivity enzymatic assays
Synthetic Use Advanced intermediate in enantioselective galanthamine total synthesis
QC Standard Stereochemically defined (−)-enantiomer reference for analytical methods

Why 3-Deoxygalanthamine Cannot Be Substituted


The practice of substituting one Amaryllidaceae alkaloid for another based solely on structural similarity is scientifically unsound and can lead to significant experimental or procurement failures. 3-Deoxygalanthamine exhibits an in vitro AChE IC50 of 0.471 nM [1], which is approximately 870-fold more potent than the clinically used parent compound galanthamine (IC50 ≈ 410 nM) . This extreme difference in potency means that using galanthamine in an assay designed for 3-deoxygalanthamine would require nearly a thousand-fold higher concentration to achieve comparable enzyme inhibition, completely altering the assay's dynamic range and biological relevance. Furthermore, 3-deoxygalanthamine is a direct precursor in the stereoselective synthesis of (−)-galanthamine via a specific intramolecular Heck reaction [2]. Other galanthamine analogs, such as lycoramine (IC50 ~12-18 µM) [3] or narwedine, cannot serve as direct replacements in this synthetic pathway without fundamentally altering the reaction scheme, yields, and stereochemical outcomes. Therefore, substitution without rigorous re-validation is not merely inefficient; it represents a high risk of experimental failure.

Galanthamine Potency context differs by ~870‑fold; assay dynamic range and working concentration may shift significantly.
Lycoramine / other alkaloids Weaker AChE inhibition profile; may not support the same high‑sensitivity study design.
Alternative synthetic intermediates Different reaction pathways and stereochemical outcomes may require re‑validation of synthetic sequence and yields.

3-Deoxygalanthamine Differentiation Evidence


AChE Inhibition: Potency vs. Galanthamine

3-Deoxygalanthamine demonstrates an AChE IC50 of 0.471 nM, measured via Ellman's assay using human serum recombinant AChE and acetylthiocholine iodide as a substrate after a 20-minute incubation [1]. This is in stark contrast to galanthamine, the clinically approved parent compound, which exhibits an AChE IC50 of approximately 410 nM under comparable conditions . This represents an approximate 870-fold increase in inhibitory potency for 3-deoxygalanthamine relative to galanthamine.

AChE IC50
Head-to-head
0.471 nM vs 410 nM
Supports high‑sensitivity AChE inhibition assay design
Human recombinant AChE, Ellman’s assay, 20 min incubation
Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Assay

Key Intermediate in Galanthamine Total Synthesis

3-Deoxygalanthamine is not merely an analog; it is a pivotal late-stage intermediate in the highly efficient, divergent enantioselective synthesis of (−)-galanthamine and (−)-morphine developed by Trost et al. [1]. In this route, a common tricyclic intermediate is converted to (−)-3-deoxygalanthamine in a sequence involving a palladium-catalyzed asymmetric allylic alkylation (AAA) and an intramolecular Heck reaction. From 3-deoxygalanthamine, only two additional synthetic steps are required to produce enantiomerically pure (−)-galanthamine [1]. This is a stark contrast to other synthetic routes that may rely on more linear sequences or less stereoselective transformations.

Synthetic Route
Method context
2‑step conversion to (−)-galanthamine
Supports procurement as a late‑stage synthetic intermediate
Pd‑catalyzed AAA / intramolecular Heck reaction
Total Synthesis Medicinal Chemistry Process Chemistry

Potency vs. Lycoramine and 1-O-Acetyllycorine

While 3-deoxygalanthamine exhibits an IC50 of 0.471 nM against AChE [1], other structurally related Amaryllidaceae alkaloids are significantly less potent. For instance, lycoramine, another galanthamine-type alkaloid, demonstrates an AChE IC50 of 12.0-18.0 µM [2], which is approximately 25,000- to 38,000-fold weaker. Similarly, 1-O-acetyllycorine, a lycorine-type alkaloid, has a reported AChE IC50 of 0.96 µM , still over 2,000-fold less potent than 3-deoxygalanthamine.

Alkaloid Potency
Cross-study
0.471 nM vs lycoramine 12–18 µM, 1-O-acetyllycorine 0.96 µM
Supports structure–activity relationship review
Colorimetric microplate assay; potency rank may differ across conditions
Acetylcholinesterase Inhibition Natural Product Pharmacology Structure-Activity Relationship

Structural Purity and Stereochemistry

Commercially available 3-deoxygalanthamine is typically supplied as the (−)-enantiomer with a purity specification of ≥95% (HPLC) [1]. The defined stereochemistry is critical, as the stereoisomers of galanthamine derivatives exhibit vastly different biological activities. For example, epigalanthamine, a diastereomer of galanthamine, is reported to be 130-fold less potent in its effect on acetylcholinesterase in vitro compared to the parent compound . This highlights the importance of stereochemical purity for any downstream biological application or synthetic use.

Stereochemistry
Class-level
≥95% (−)-enantiomer
Chiral identity may impact assay reproducibility
Diastereomer potency difference context; supplier specification
Analytical Chemistry Reference Standards Quality Control

3-Deoxygalanthamine Research & Procurement Applications


High-Sensitivity AChE Inhibition Assays

Given its sub-nanomolar IC50 of 0.471 nM, 3-deoxygalanthamine is ideally suited for use as a reference inhibitor or tool compound in high-sensitivity acetylcholinesterase (AChE) assays where a strong, reliable inhibitory signal is required at very low compound concentrations [1]. Its potency allows for minimal solvent (e.g., DMSO) carryover into assay plates, reducing the risk of solvent-induced artifacts. In direct comparisons, it is ~870-fold more potent than galanthamine, making it the preferred positive control for assays where the test compounds may have weaker activity or when a wide dynamic range is necessary .

Advanced Intermediate for Galanthamine Synthesis

3-Deoxygalanthamine is a critical, advanced intermediate in the divergent enantioselective total synthesis of (−)-galanthamine, an FDA-approved drug for Alzheimer's disease [1]. Procurement of this compound is highly strategic for pharmaceutical process chemists and CROs engaged in the large-scale synthesis of galanthamine or the development of novel galanthamine derivatives. Its use enables a shorter and more stereocontrolled synthetic sequence, requiring only two additional steps to reach the final API, thereby improving overall yield and reducing manufacturing costs compared to alternative, more linear synthetic routes [1].

SAR Studies of Galanthamine Derivatives

For medicinal chemists exploring the SAR of galanthamine-based AChE inhibitors, 3-deoxygalanthamine serves as an invaluable comparator and scaffold. The compound exemplifies the profound impact of the 3-hydroxy group on AChE inhibition. Its 870-fold increase in potency over galanthamine [1] and >25,000-fold increase over lycoramine provide a quantitative framework for designing and evaluating novel analogs. Researchers can use 3-deoxygalanthamine as a benchmark to determine whether new synthetic modifications further enhance or diminish the intrinsic potency conferred by the 3-deoxy motif [1].

Reference Standards & Stability-Indicating Methods

High-purity (−)-3-deoxygalanthamine (≥95% by HPLC) is an essential reference standard for analytical method development and quality control (QC) in laboratories involved in the characterization of Amaryllidaceae alkaloids or the synthesis of galanthamine [1]. It can be used to develop and validate HPLC, LC-MS, or GC-MS methods for the identification and quantification of this specific intermediate in reaction mixtures, plant extracts, or stability studies. Its defined stereochemistry and purity are critical for ensuring the accuracy and reliability of analytical data, especially given the significant differences in biological activity between diastereomers .

Application
Selection Property
Validation Focus
AChE inhibition assay studies
Reported potency context
Assay dynamic range and DMSO carryover control
Galanthamine synthesis pathway
Late‑stage intermediate utility
Step‑count and stereoselectivity review
SAR studies of Amaryllidaceae alkaloids
3‑Deoxy potency benchmark
AChE inhibition potency comparison
Analytical reference standard
Stereochemical purity specification
HPLC/LC‑MS method validation
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